Tert-butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalic acid is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure and potential biological applications, particularly as a pharmaceutical agent. The systematic name reflects its functional groups, including a tert-butyl group, a carbamate moiety, and an oxalic acid component.
The compound can be identified by its CAS number 1374654-40-6 and has been documented in various chemical databases such as PubChem and Ambeed. It is synthesized for research purposes and is available from multiple chemical suppliers.
This compound falls under the category of carbamates, which are esters or salts of carbamic acid. Carbamates are known for their diverse biological activities, including potential use as pharmaceuticals.
The synthesis of tert-butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalic acid typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
The molecular formula for tert-butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalic acid is , with a molecular weight of approximately 332.40 g/mol. The structure features:
The InChI Key for this compound is not provided in the sources but can be derived from its structural formula for computational modeling.
Tert-butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalic acid can participate in various chemical reactions:
Understanding these reactions is crucial for predicting the compound's behavior in biological systems and its potential metabolic pathways.
The mechanism of action for tert-butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalic acid likely involves interaction with specific biological targets such as receptors or enzymes. The piperidine structure may enhance its ability to cross biological membranes, facilitating its therapeutic effects.
Relevant data regarding boiling point and melting point were not available from the sources but can be determined experimentally.
Tert-butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalic acid has potential applications in:
The emergence of tert-butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalic acid (CAS RN: 2250243-00-4) represents a strategic advancement in small-molecule therapeutics targeting cancer and resistant infections. Patented in polycyclic TLR7/8 antagonist scaffolds (WO2017106607A1), this compound was engineered to modulate immune responses in malignancies and autoimmune disorders by precisely inhibiting overactivated Toll-like receptor pathways [4]. Concurrently, its structural framework was integrated into biaryl monobactam antibiotics (WO2017106064A1), demonstrating efficacy against Gram-negative pathogens like Pseudomonas aeruginosa and carbapenem-resistant Enterobacteriaceae [7]. The oxalic acid salt form entered commercial catalogues circa 2020, with suppliers like Arctom Scientific offering it as a building block for oncology-focused molecular libraries [2] [3]. Its dual applicability in immune-oncology and anti-infective development underscores a deliberate design philosophy: leveraging carbamate-piperidine hybrids to enhance target engagement specificity while mitigating off-target cytotoxicity.
Table 1: Key Historical Development Milestones
Year | Event | Significance |
---|---|---|
2017 | Patent WO2017106607A1 | First integration into TLR7/8 antagonist scaffolds for immune disorder therapeutics [4] |
2017 | Patent WO2017106064A1 | Application as synthetic intermediate in novel monobactam antibiotics [7] |
2020 | Commercial availability | Catalog listing as oxalic acid salt (CAS 2250243-00-4) by Arctom Scientific and ACMEM [2] [3] |
2023 | Patent US20230257354A1 | Inclusion in heterocyclic antibacterial agents targeting MDR pathogens [6] |
The molecular architecture of this compound (C13H26N2O2·C2H2O4; MW 332.39 g/mol) strategically combines three pharmacophoric elements [2] [3]:
Table 2: Structural Comparison with Related Piperidine-Carbamate Hybrids
Compound | Key Structural Feature | Biological Relevance |
---|---|---|
tert-Butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalic acid | Quaternary methyl group + Boc protection | Enhanced kinase/inhibitor binding pocket occupancy [3] [10] |
tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate (CAS 1610028-37-9) | Ethanolamine substitution | Reduced blood-brain barrier penetration due to polar hydroxy group [9] |
tert-Butyl methyl(2-(piperidin-4-yl)ethyl)carbamate (CAS 171049-32-4) | N-methylated carbamate | Accelerated metabolic clearance via CYP3A4 [8] |
The SMILES string (CC1(CCNCC1)CCNC(=O)OC(C)(C)C.C(=O)(C(=O)O)O) reveals three hydrogen-bond acceptors (two carbonyl oxygens, one oxalate oxygen) and one protonatable nitrogen, facilitating membrane permeability (calculated cLogP: 1.2 ± 0.3) while retaining water solubility (>50 mg/mL as oxalate salt) [3]. This balance enables intracellular accumulation in tumor models, with tissue-to-plasma ratios exceeding 5:1 in murine xenografts [10].
Oxalic acid (ethanedioic acid) was selected as the counterion for this API intermediate to address three critical challenges inherent to the free base form:
Table 3: Physicochemical Impact of Oxalic Acid Salt Formation
Parameter | Free Base | Oxalate Salt | Improvement Factor |
---|---|---|---|
Melting Point | Not applicable (oily solid) | 192–195°C | Enables solid-state characterization |
Water Solubility (25°C) | 3.1 mg/mL | >50 mg/mL | 16× increase |
Accelerated Stability (40°C/75% RH, 4 weeks) | 15% Degradation | >97% Purity retained | 6× stability enhancement [2] |
Plasma Protein Binding (Human) | 89.2% ± 1.8% | 76.5% ± 2.1% | Increased free fraction for target engagement |
The oxalate anion further modifies pharmacokinetics by forming ion-pair complexes with phospholipid headgroups in enterocyte membranes, boosting oral bioavailability to 82% in rat models versus 34% for the free base [7]. This contrasts with citric or succinic acid salts, which show 10–15% lower absorption due to incomplete dissociation. Nuclear magnetic resonance (NMR) studies confirm oxalate’s role in shielding the carbamate carbonyl from nucleophilic attack, extending plasma half-life (t1/2) from 0.8 h to 2.4 h [3].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3